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Compound of Interest

Compound Name: 2,3,5,6-Tetramethylbenzoic acid

Cat. No.: B181742

2,3,5,6-Tetramethylbenzoic acid (CAS No. 2604-45-7), also known as durenecarboxylic acid,
is a highly substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid
core flanked by four methyl groups, creating significant steric hindrance around the carboxyl
functionality. This pronounced steric shielding is not merely a structural curiosity; it dictates the
molecule's reactivity, physicochemical properties, and utility. While direct esterification is
challenging, this very feature makes it a valuable building block in advanced organic synthesis,
materials science, and potentially as a scaffold in medicinal chemistry where precise control
over molecular architecture and interaction is paramount. This guide provides a comprehensive
technical overview, from its fundamental properties and synthesis to its practical applications
and handling, grounded in authoritative data for the practicing scientist.

Part 1: Core Physicochemical and Structural Data

A precise understanding of a molecule's properties is the foundation of its effective application.
The key physicochemical data for 2,3,5,6-Tetramethylbenzoic acid are summarized below,
compiled from authoritative chemical databases.
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Property Value Source(s)

CAS Number 2604-45-7 [1112]

Molecular Formula C11H1402 [11[2][3]

Molecular Weight 178.23 g/mol [11[2]
2,3,5,6-tetramethylbenzoic

IUPAC Name _ [1]
acid

Melting Point 178-181 °C

Boiling Point 310 °C at 760 mmHg
1S/C11H1402/c1-6-5-

InChl 7(2)9(4)10(8(6)3)11(12)13/h5H  [1][3]
,1-4H3,(H,12,13)
STIDRZRESMTQBD-

InChlKey [11[3]
UHFFFAOYSA-N
CC1=CC(=C(C(=C1C)C(=0)O

SMILES (=C(C( )C(=0)O) 1]
C)C

pKa 3.43 [4]

Enthalpy of Sublimation

(AsubH®)

106.1 = 0.8 kd/mol

[3]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of 2,3,5,6-tetramethylbenzoic acid typically starts from the readily available
precursor, 1,2,4,5-tetramethylbenzene (durene). The core transformation involves the selective
oxidation of one of the four equivalent methyl groups to a carboxylic acid.

Causality in Synthesis: Overcoming Steric Hindrance
and Aromatic Stability

The direct oxidation of a methyl group on a stable aromatic ring like durene requires a potent
oxidizing agent. The electron-donating nature of the four methyl groups activates the ring, but
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the target C-H bonds of the methyl groups are strong and sterically shielded. Therefore,
conditions must be sufficiently energetic to initiate oxidation at the benzylic position without
causing uncontrolled degradation of the aromatic core. A common and effective strategy
involves using strong oxidants like chromium (VI) oxide in an acidic medium.

Proposed Synthetic Pathway: Oxidation of Durene

The logical pathway involves the conversion of durene to the target carboxylic acid using a
strong oxidizing agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b181742?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2_3_5_6-Tetramethylbenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_3_5_6-Tetramethylbenzoic-acid
https://www.scbt.com/p/2-3-5-6-tetramethylbenzoic-acid-2604-45-7
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2604457&Mask=4
https://www.rsc.org/suppdata/d3/dd/d3dd00010a/d3dd00010a1.pdf
https://www.benchchem.com/product/b181742#2-3-5-6-tetramethylbenzoic-acid-cas-number-2604-45-7
https://www.benchchem.com/product/b181742#2-3-5-6-tetramethylbenzoic-acid-cas-number-2604-45-7
https://www.benchchem.com/product/b181742#2-3-5-6-tetramethylbenzoic-acid-cas-number-2604-45-7
https://www.benchchem.com/product/b181742#2-3-5-6-tetramethylbenzoic-acid-cas-number-2604-45-7
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b181742?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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